(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol
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Overview
Description
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-bromobenzaldehyde and nitroethane to form a nitroalcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral building block in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromophenyl group may contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
(1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-ol: A structural isomer with the bromine atom at a different position on the phenyl ring.
(1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-ol: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of the bromine atom at the 3-position of the phenyl ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.
Properties
IUPAC Name |
(1S,2R)-1-amino-1-(3-bromophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDUQZADLZDNJ-HZGVNTEJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)Br)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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